molecular formula C30H26N4O5S B11774266 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide

2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B11774266
M. Wt: 554.6 g/mol
InChI Key: PGXHDJPTYLFYCU-UHFFFAOYSA-N
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Description

2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine core, followed by the introduction of cyano and methoxy groups. The thioether linkage is then formed, and finally, the propanamide moiety is attached.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thioether linkage.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of pyridine compounds are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, such compounds might be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action for compounds like 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide typically involves interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-methoxyphenyl)pyridine
  • 2-(4-Methoxyphenyl)-3-cyanopyridine
  • N-(2-Methyl-4-nitrophenyl)propanamide

Uniqueness

What sets 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide apart is its unique combination of functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C30H26N4O5S

Molecular Weight

554.6 g/mol

IUPAC Name

2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)propanamide

InChI

InChI=1S/C30H26N4O5S/c1-18-15-22(34(36)37)9-14-27(18)32-29(35)19(2)40-30-26(17-31)25(20-5-10-23(38-3)11-6-20)16-28(33-30)21-7-12-24(39-4)13-8-21/h5-16,19H,1-4H3,(H,32,35)

InChI Key

PGXHDJPTYLFYCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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